molecular formula C20H16 B14436217 4,11-Dimethylchrysene CAS No. 74869-40-2

4,11-Dimethylchrysene

Cat. No.: B14436217
CAS No.: 74869-40-2
M. Wt: 256.3 g/mol
InChI Key: DSGIAQZVDMMNGE-UHFFFAOYSA-N
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Description

4,11-Dimethylchrysene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C20H16. It is a derivative of chrysene, characterized by the presence of two methyl groups at the 4th and 11th positions of the chrysene structure. This compound is of significant interest due to its potential carcinogenic properties and its role in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,11-Dimethylchrysene typically involves the alkylation of chrysene. One common method is the Friedel-Crafts alkylation, where chrysene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an anhydrous environment and temperatures ranging from 0°C to 50°C .

Industrial Production Methods: The reaction would be optimized for yield and purity, with subsequent purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 4,11-Dimethylchrysene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,11-Dimethylchrysene is primarily studied for its carcinogenic properties. It is used in cancer research to understand the mechanisms of PAH-induced carcinogenesis. The compound is also utilized in environmental studies to assess the impact of PAHs on ecosystems and human health .

In addition to cancer research, this compound is used in the study of metabolic pathways involving PAHs. Researchers investigate its metabolism in various organisms to identify potential biomarkers for exposure and to develop strategies for mitigating its harmful effects .

Mechanism of Action

The carcinogenicity of 4,11-Dimethylchrysene is attributed to its metabolic activation by cytochrome P450 enzymes, particularly CYP1A1. The compound undergoes enzymatic conversion to reactive intermediates, such as diol epoxides, which can form DNA adducts. These adducts can cause mutations and initiate carcinogenesis .

The molecular targets of this compound include DNA and various cellular proteins involved in cell cycle regulation and apoptosis. The pathways involved in its mechanism of action are primarily related to the activation of procarcinogens and the subsequent formation of DNA adducts .

Comparison with Similar Compounds

  • 5,11-Dimethylchrysene
  • 5,12-Dimethylchrysene
  • 1,11-Dimethylchrysene

Comparison: 4,11-Dimethylchrysene is unique due to the specific positioning of its methyl groups, which influences its metabolic activation and carcinogenic potential. For instance, 5,11-Dimethylchrysene and 5,12-Dimethylchrysene have different carcinogenic activities due to variations in their metabolic pathways and the formation of different reactive intermediates .

Properties

CAS No.

74869-40-2

Molecular Formula

C20H16

Molecular Weight

256.3 g/mol

IUPAC Name

4,11-dimethylchrysene

InChI

InChI=1S/C20H16/c1-13-6-5-8-16-12-14(2)20-17-9-4-3-7-15(17)10-11-18(20)19(13)16/h3-12H,1-2H3

InChI Key

DSGIAQZVDMMNGE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=C(C(=CC2=CC=C1)C)C4=CC=CC=C4C=C3

Origin of Product

United States

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